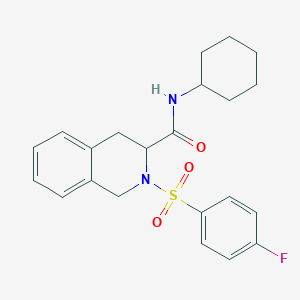![molecular formula C17H18ClN3O2 B11572473 2-[(3-Chlorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11572473.png)
2-[(3-Chlorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenoxy group, a piperidine ring, and an oxazole ring, making it a complex and multifunctional molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 3-chlorophenol, which is then reacted with formaldehyde to form 3-chlorophenoxy methanol.
Oxazole Ring Formation: The 3-chlorophenoxy methanol is then subjected to cyclization with an appropriate nitrile and a base to form the oxazole ring.
Piperidine Substitution: The final step involves the substitution of the oxazole ring with 4-methylpiperidine under suitable reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxazole derivatives with oxidized functional groups.
Reduction: Amino-oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA/RNA Interaction: Interacting with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Chlorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carboxamide: Similar structure with a carboxamide group instead of a nitrile group.
2-[(3-Chlorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-methanol: Similar structure with a hydroxymethyl group instead of a nitrile group.
Uniqueness
2-[(3-Chlorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C17H18ClN3O2 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-[(3-chlorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H18ClN3O2/c1-12-5-7-21(8-6-12)17-15(10-19)20-16(23-17)11-22-14-4-2-3-13(18)9-14/h2-4,9,12H,5-8,11H2,1H3 |
InChI Key |
NTBHSMAHACNTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)COC3=CC(=CC=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11572392.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11572393.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-4-(3-phenylprop-2-yn-1-yl)piperazine](/img/structure/B11572398.png)
![Methyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11572411.png)
![N-[(4E)-2-(4-ethoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine](/img/structure/B11572412.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11572422.png)
![N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11572425.png)
![(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572437.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572449.png)
![N-(3-chloro-4-methylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572453.png)

![6-(4-chlorophenyl)-N-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572463.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11572465.png)
